4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
Overview
Description
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol is an organic compound with the molecular formula C12H8I2O2 It is a derivative of biphenyl, where two iodine atoms are substituted at the 4 and 4’ positions, and two hydroxyl groups are substituted at the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol typically involves the iodination of biphenyl derivatives. One common method is the direct iodination process, which uses a composite catalyst of concentrated sulfuric acid and concentrated hydrochloric acid mixed with glacial acetic acid and deionized water. Biphenyl, iodine, and an oxidant such as ammonium persulfate are added under stirring conditions and heated to 75-90°C for 1.5-2 hours . The reaction mixture is then cooled, filtered, and recrystallized to obtain the pure product.
Industrial Production Methods
For industrial-scale production, the direct iodination process is preferred due to its high conversion ratio, safety, and environmental protection. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira-Hagihara reaction, where it is coupled with (trimethylsilyl)acetylene to form the (trimethylsilyl)ethynyl derivative.
Oxidation and Reduction Reactions: The hydroxyl groups can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction to form biaryl compounds.
Common Reagents and Conditions
Sonogashira-Hagihara Reaction: Uses palladium catalysts and copper co-catalysts in the presence of bases such as triethylamine.
Suzuki Reaction: Uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products Formed
(Trimethylsilyl)ethynyl Derivative: Formed through the Sonogashira-Hagihara reaction.
Biaryl Compounds: Formed through the Suzuki reaction.
Scientific Research Applications
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol involves its ability to participate in various chemical reactions due to the presence of iodine and hydroxyl groups. The iodine atoms can be easily substituted, allowing for the formation of a wide range of derivatives. The hydroxyl groups can undergo oxidation and reduction, providing further opportunities for chemical modifications. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diiodobiphenyl: Similar structure but lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4-Iodo-4’-nitro-1,1’-biphenyl: Contains a nitro group instead of hydroxyl groups, leading to different reactivity and applications.
4-Bromo-4’-iodo-1,1’-biphenyl: Contains a bromine atom instead of one of the iodine atoms, affecting its reactivity and properties.
Uniqueness
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2-(2-hydroxy-4-iodophenyl)-5-iodophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPSDVPSDROOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C2=C(C=C(C=C2)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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